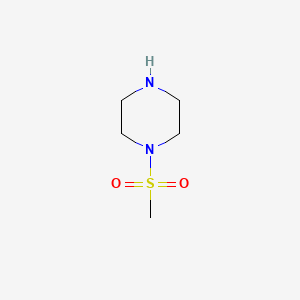

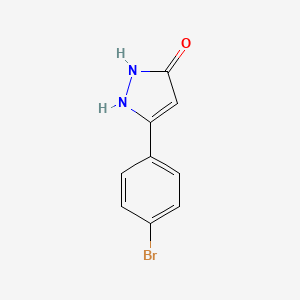

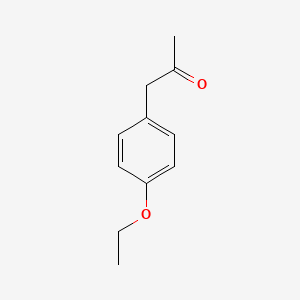

![molecular formula C12H6F3N3O2S B1332470 5-(2-Thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid CAS No. 310451-84-4](/img/structure/B1332470.png)

5-(2-Thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 5-(2-Thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a fluorinated pyrazolopyrimidine derivative. Pyrazolo[1,5-a]pyrimidines are known for their biological relevance and have been the subject of various synthetic studies due to their potential pharmaceutical applications. These compounds are analogues of purine and exhibit properties that make them interesting as antimetabolites in purine biochemical reactions .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines typically involves the condensation of 3-aminopyrazoles with fluorinated alkynes or other suitable precursors. An efficient two-step synthesis route has been reported, starting with the one-pot synthesis of 7-trifluoromethylated pyrazolo[1,5-a]pyrimidin-5

科学的研究の応用

Synthesis and Biological Activity

- Researchers synthesized a compound structurally similar to 5-(2-Thienyl)-7-(Trifluoromethyl)Pyrazolo[1,5-a]Pyrimidine-3-Carboxylic Acid and evaluated its inhibition on the proliferation of some cancer cell lines (Ju Liu et al., 2016).

Synthetic Methodology

- An efficient synthesis method for various disubstituted 7-(Trifluoromethyl)Pyrazolo[1,5-a]Pyrimidines was reported, showcasing the versatility in preparing compounds with modifications at specific positions (Badr Jismy et al., 2020).

Antimicrobial Activity

- A study focused on synthesizing novel Pyrazolo[1,5-a]Pyrimidines and evaluating their antimicrobial activity, including RNA polymerase inhibitory activity, demonstrating significant biological applications (Amira E. M. Abdallah & G. Elgemeie, 2022).

Regioselective Synthesis

- Research on the regioselective synthesis of 7-oxopyrazolo[1,5-a]pyrimidine-3-carboxamides provided insights into the adaptability of the pyrazolo[1,5-a]pyrimidine structure for various substitutions (Miha Drev et al., 2014).

Novel Synthesis Methods

- A novel synthesis approach for trifluoromethylated 3,5-disubstituted pyrazolo[1,5-a]pyrimidines was introduced, emphasizing the biological interest in these fluorinated compounds (Badr Jismy et al., 2018).

Fusion with Other Heterocyclic Systems

- A study explored the fusion of pyrazolo[1,5-a]pyrimidines with other heterocyclic systems, such as pyridines, demonstrating the compound's versatility in creating diverse chemical libraries (D. Volochnyuk et al., 2010).

Microwave-Assisted Synthesis

- A microwave-assisted synthesis method was developed for heterocycles incorporating the trifluoromethyl moiety, relevant to the synthesis of this compound and its analogs (M. Shaaban, 2008).

Green Synthesis and Antimicrobial Activity

- A study outlined an environmentally friendly synthesis method for thienyl pyrazolo[1,5-a]pyrimidines, highlighting their promising antimicrobial activity (S. Konda et al., 2022).

Angiotensin II Receptor Antagonism

- Pyrazolo[1,5-a]pyrimidine derivatives have been studied for their potential as angiotensin II receptor antagonists, a significant area in cardiovascular drug research (T. Shiota et al., 1999).

Optical Properties

- The optical properties of a series of 5-(alkyl/aryl/heteroaryl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines were investigated, revealing important photophysical characteristics (Felipe S. Stefanello et al., 2022).

将来の方向性

The compound and its derivatives have potential therapeutic applications as antimicrobial, anticancer, antianxiety, anti-proliferative, analgesic, and antioxidant agents, carboxylesterase, translocator protein and PDE10A inhibitors, and selective kinase inhibitors . These promising results allow for further use and diversification of the chemically and biologically interesting pyrazolo[1,5-a]pyrimidine scaffold .

作用機序

Target of Action

The primary target of 5-(2-Thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is Cyclin-Dependent Kinase 7 (CDK7) . CDK7 is a protein kinase that plays a crucial role in cell cycle regulation and transcription .

Mode of Action

The compound interacts with CDK7 by binding to its active site, thereby inhibiting its kinase activity . This inhibition disrupts the normal function of CDK7, leading to changes in cell cycle progression and transcription .

Biochemical Pathways

The inhibition of CDK7 affects multiple biochemical pathways. Primarily, it disrupts the cell cycle, particularly the transition from G1 phase to S phase, and the initiation of transcription . The downstream effects include reduced cell proliferation and altered gene expression .

Result of Action

The molecular effect of the compound’s action is the inhibition of CDK7 activity, leading to disrupted cell cycle progression and altered transcription . On a cellular level, this results in reduced cell proliferation, which can be particularly beneficial in the context of cancer treatment .

特性

IUPAC Name |

5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6F3N3O2S/c13-12(14,15)9-4-7(8-2-1-3-21-8)17-10-6(11(19)20)5-16-18(9)10/h1-5H,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQRJQAACCPRZPK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NC3=C(C=NN3C(=C2)C(F)(F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6F3N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20973964 |

Source

|

| Record name | 5-(Thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20973964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

310451-84-4, 5841-98-5 |

Source

|

| Record name | 5-(2-Thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=310451-84-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20973964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

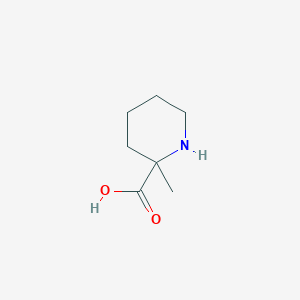

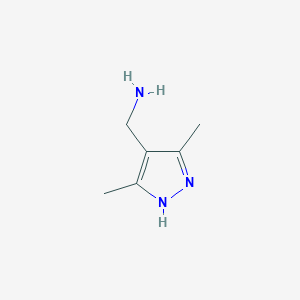

![1,4-Dioxaspiro[4.5]decan-6-ol](/img/structure/B1332390.png)

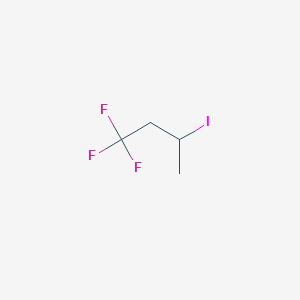

![1-Fluoro-4-[2-(4-fluorophenyl)ethyl]benzene](/img/structure/B1332406.png)

![[1,1'-Bicyclohexyl]-4-carboxylic acid, 4'-propyl-, 4-fluorophenyl ester](/img/structure/B1332409.png)